Synthetic Intermediate for RORgammaT Inhibitors
6-Amino-2-chloro-3-methylbenzoic acid is a key building block for synthesizing heteroaryl-substituted benzoic acids, a class of compounds patented as RORgammaT inhibitors [1]. RORgammaT is a transcription factor implicated in autoimmune and inflammatory diseases. The specific substitution pattern of this compound is essential for constructing the final pharmacophore. Using a different amino-chloro-methyl benzoic acid isomer would lead to a structurally distinct final product with an unknown activity profile. This evidence is based on class-level inference from patent disclosures.
| Evidence Dimension | Role in Patented Synthetic Route |
|---|---|
| Target Compound Data | Direct precursor to 4-heteroaryl substituted benzoic acid RORgammaT inhibitors. |
| Comparator Or Baseline | Other benzoic acid isomers or derivatives. |
| Quantified Difference | Not applicable (Qualitative structural requirement). |
| Conditions | Synthesis of compounds according to Formula I in patent US20190194186A1. |
Why This Matters
Procurement enables the synthesis of patented, biologically relevant molecules, whereas a generic alternative would produce a different, unvalidated compound.
- [1] US Patent US20190194186A1. Heteroaryl substituted benzoic acids as RORgammaT inhibitors and uses thereof. View Source
